Ethanone, 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(1H-indol-3-yl)-
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Overview
Description
Ethanone, 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(1H-indol-3-yl)- is a complex organic compound that features a unique combination of benzoxadiazole, piperazine, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(1H-indol-3-yl)- typically involves multi-step organic reactions. The process begins with the preparation of the benzoxadiazole and indole intermediates, followed by their coupling with piperazine under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(1H-indol-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and benzoxadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethanone, 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(1H-indol-3-yl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Biology: It is employed in the study of biological pathways and as a fluorescent marker due to the benzoxadiazole moiety.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent or in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Ethanone, 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(1H-indol-3-yl)- involves its interaction with specific molecular targets and pathways. The benzoxadiazole moiety can act as a fluorescent probe, while the indole and piperazine groups may interact with biological receptors or enzymes. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(3,4-dimethoxyphenyl)-
- [4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Uniqueness
Ethanone, 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(1H-indol-3-yl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the indole moiety, in particular, enhances its potential for biological activity and therapeutic applications compared to similar compounds.
This detailed article provides a comprehensive overview of Ethanone, 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(1H-indol-3-yl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
Ethanone, 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(1H-indol-3-yl)- (CAS Number: 1010919-72-8) is a complex organic compound notable for its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H18ClN5O4S with a molecular weight of approximately 459.9 g/mol. The structure includes a benzoxadiazole ring, a piperazine moiety, and an indole group, which contribute to its biological activities.
Property | Details |
---|---|
Molecular Formula | C20H18ClN5O4S |
Molecular Weight | 459.9 g/mol |
IUPAC Name | 1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1-piperazinyl]-2-(1H-indol-3-yl)ethanone |
CAS Number | 1010919-72-8 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
Enzyme Inhibition:
Ethanone inhibits enzymes such as glutathione S-transferases (GSTs), which play a crucial role in detoxification processes within cells. By binding to the active sites of these enzymes, the compound disrupts normal metabolic pathways, leading to the accumulation of toxic metabolites in cancer cells.
Induction of Apoptosis:
The compound has been shown to trigger apoptosis in cancer cell lines by disrupting protein interactions involved in cell survival pathways. This includes interference with the GSTP1-1/JNK complex, which is vital for maintaining cellular homeostasis .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of Ethanone. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of oxidative stress and apoptosis .
Pharmacological Activities
In addition to its anticancer effects, Ethanone has been evaluated for other pharmacological activities:
-
Anti-inflammatory Activity:
Research indicates that derivatives similar to Ethanone possess significant anti-inflammatory properties. These compounds have been tested against carrageenan-induced edema in animal models, showing promising results in reducing inflammation . -
CNS Activity:
Some studies suggest that modifications in the structure can influence central nervous system (CNS) activity. Variants of this compound have been screened for analgesic and neuroprotective effects .
Case Studies
Case Study 1: Anti-cancer Efficacy
A study involving Ethanone demonstrated its efficacy against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value indicating significant potency. The study concluded that the compound could be a candidate for further development as an anticancer agent .
Case Study 2: Inflammatory Response Modulation
In a model assessing paw edema in rats induced by carrageenan, derivatives of Ethanone exhibited a reduction in swelling comparable to standard anti-inflammatory drugs. This suggests potential applications in treating inflammatory conditions .
Properties
CAS No. |
1010904-99-0 |
---|---|
Molecular Formula |
C20H19N5O4S |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C20H19N5O4S/c26-19(12-14-13-21-16-5-2-1-4-15(14)16)24-8-10-25(11-9-24)30(27,28)18-7-3-6-17-20(18)23-29-22-17/h1-7,13,21H,8-12H2 |
InChI Key |
ATDZUPRXLBFCMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=CC5=NON=C54 |
Origin of Product |
United States |
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